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This technical guide provides a comprehensive overview of the microstructure of C17500
cobalt-beryllium copper, a high-performance alloy valued for its unique combination of strength,
conductivity, and thermal properties. This document details the material's composition, the
critical role of heat treatment in developing its microstructure, and the experimental protocols
for its analysis.

Introduction to C17500 Cobalt-Beryllium Copper

C17500, also known as Alloy 10, is a precipitation-hardenable copper alloy.[1][2][3] Its
advantageous properties are primarily attributed to the formation of fine cobalt beryllide
precipitates within the copper matrix during a specific heat treatment process.[4] This alloy is
widely used in applications requiring high electrical and thermal conductivity coupled with good
mechanical strength, such as in welding electrodes, electrical connectors, and plastic mold
tooling.[5][6]

The nominal composition of C17500 cobalt-beryllium copper is detailed in Table 1. The key
alloying elements are cobalt and beryllium, which are essential for the precipitation
strengthening mechanism.
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The mechanical and physical properties of C17500 are intrinsically linked to its microstructure,
which is controlled by its thermal processing history. The following tables summarize the key
compositional and property data for this alloy.

Table 1: Chemical Composition of C17500[3]

Element Content (wt. %) Role
) Forms strengthening
Beryllium (Be) 0.40-0.70 o
precipitates
Primary element in beryllide
Cobalt (Co) 2.40-2.70 precipitates, inhibits grain
growth
Iron (Fe) <0.10 Impurity
Silicon (Si) <0.20 Impurity
Aluminum (Al) <0.20 Impurity
Copper (Cu) Balance Matrix

Table 2: Mechanical Properties of C17500 (Age-Hardened Condition)

Property Value

Ultimate Tensile Strength > 680 MPa (up to 980 MPa)
Yield Strength (0.2% Offset) > 550 MPa

Elongation at Break > 10%

Rockwell B Hardness 99 (Typical for THO4 Temper)
Elastic Modulus 120 - 138 GPa

Table 3: Physical Properties of C17500
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Property Value

Density 8.83 g/cm?3
Electrical Conductivity = 45% IACS
Thermal Conductivity (@ 20°C) 195 - 200 W/m-K
Melting Range 1000 - 1070 °C
Coefficient of Thermal Expansion 18 um/m-K

The Role of Heat Treatment in Microstructure
Development

The desirable properties of C17500 are achieved through a two-stage heat treatment process:
solution annealing and precipitation hardening (aging).

Solution Annealing: The alloy is heated to a temperature between 900°C and 955°C, where the
beryllium and cobalt dissolve into the copper matrix, forming a single-phase solid solution.[1]
This is followed by rapid quenching, typically in water, to retain this supersaturated solid
solution at room temperature. The microstructure in this state consists of equiaxed grains of the
alpha-copper solid solution.[1]

Precipitation Hardening (Aging): The quenched material is then aged at a lower temperature,
typically between 455°C and 490°C for 1 to 4 hours. During this stage, a sequence of
precipitation occurs, leading to the formation of finely dispersed, coherent cobalt beryllide
precipitates.

The generally accepted precipitation sequence in beryllium-copper alloys is as follows:
Supersaturated a-Cu — Guinier-Preston (G.P.) zones - y" (metastable) - y' (metastable) - y
(stable cobalt beryllide)

It is the formation of the coherent, metastable y" and y' phases that creates lattice strain and
significantly strengthens the alloy by impeding dislocation motion. Over-aging can lead to the
formation of the stable, incoherent y phase, which results in a loss of strength.
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Heat Treatment and Microstructural Evolution of C17500
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Experimental Protocols for Microstructure Analysis

A thorough analysis of the C17500 microstructure requires careful sample preparation and the

use of appropriate analytical techniques.

Metallographic Sample Preparation

The following protocol is recommended for the preparation of C17500 for optical and scanning

electron microscopy.

e Sectioning: Cut the sample to the desired size using a low-speed diamond saw with ample

coolant to minimize deformation.

e Mounting: For ease of handling, mount the sample in a condu
subsequent analysis in a scanning electron microscope (SEM

ctive mounting compound if
) with energy-dispersive X-ray

spectroscopy (EDS) is planned. Cold mounting is preferable to avoid any alteration of the

microstructure due to heat.
e Grinding:

o Perform planar grinding using a series of progressively fine
(e.g., 240, 320, 400, 600, and 800 grit).

r silicon carbide (SiC) papers
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o Use water as a lubricant and coolant during grinding.

o Ensure the sample is thoroughly cleaned between each grinding step to prevent
contamination.

e Polishing:

o Rough Polishing: Use a 6 pum diamond suspension on a napless polishing cloth, followed
by a 3 um diamond suspension on a low-nap cloth.

o Final Polishing: Employ a 1 um diamond suspension on a medium-nap cloth. For a
superior finish, a final polish with a 0.05 um colloidal silica suspension can be used. This
step is crucial for revealing the fine precipitates.

e Etching:

o To reveal the grain boundaries and precipitate structure, immerse or swab the polished
surface with an etchant. A commonly recommended etchant for C17500 is a solution of
ammonium persulfate and ammonium hydroxide.[1]

o Recommended Etchant: 1 part concentrated ammonium hydroxide (NHsOH) and 2 parts
2.5% ammonium persulfate ((NH4)2S20s) in distilled water.[1]

o Etching time is critical and should be monitored closely to avoid over-etching. Typical
times are a few seconds.

o Immediately after etching, rinse the sample with water, followed by ethanol, and then dry it
with a stream of warm air.

Microstructural Characterization Techniques

o Optical Microscopy (OM): Used for initial examination of the general microstructure, including
grain size and the presence of any large inclusions or defects.

e Scanning Electron Microscopy (SEM): Provides higher magnification imaging of the
microstructure. Backscattered electron (BSE) imaging is particularly useful for visualizing the
cobalt beryllide precipitates, as the contrast is sensitive to atomic number differences
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between the precipitates and the copper matrix. Energy-dispersive X-ray spectroscopy
(EDS) can be used to confirm the elemental composition of the matrix and precipitates.

e Transmission Electron Microscopy (TEM): Necessary for detailed characterization of the
nanoscale precipitates, including their size, morphology, and crystallographic relationship
with the matrix.

Transmission Electron Microscopy (TEM) Sample
Preparation

 Slicing and Punching: Thin slices (around 300-500 um) are cut from the bulk material. From
these slices, 3 mm discs are punched out.

e Grinding: The discs are mechanically thinned down to approximately 100-150 pm.

o Dimpling: A dimple grinder is used to create a depression in the center of the disc, reducing
the thickness to around 10-20 um at its thinnest point.

» Electropolishing or lon Milling:

o Twin-Jet Electropolishing: This is a common method for preparing electron-transparent
regions in metallic samples. A suitable electrolyte for copper alloys is a mixture of nitric
acid and methanol, or phosphoric acid-based solutions, cooled to low temperatures. The
precise voltage and temperature need to be optimized for C17500 to achieve a smooth,
artifact-free surface.

o lon Milling: An alternative or subsequent step to electropolishing. A low-angle argon ion
beam is used to sputter material from the dimpled region until perforation occurs. This can
help to remove any surface artifacts from electropolishing.
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Experimental Workflow for Microstructure Analysis
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A comprehensive workflow for the microstructural analysis of C17500 alloy.
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Expected Microstructural Features

In the properly solution-annealed and aged condition, the microstructure of wrought C17500
will exhibit the following features:

¢ Matrix: An alpha-copper solid solution.

o Grains: Equiaxed, twinned grains of the alpha-copper matrix. The grain size can be
influenced by the processing history.

» Precipitates: A fine, uniform dispersion of cobalt beryllide particles throughout the matrix.
These precipitates are the primary strengthening phase and are typically not resolvable by
optical microscopy.[1] Their size and morphology are dependent on the aging temperature
and time.

Conclusion

The microstructure of C17500 cobalt-beryllium copper is a product of its composition and, most
critically, its heat treatment. A detailed analysis of this microstructure, particularly the size,
distribution, and nature of the cobalt beryllide precipitates, is essential for understanding and
predicting the alloy's mechanical and physical properties. The experimental protocols outlined
in this guide provide a framework for researchers and scientists to effectively prepare and
characterize C17500, enabling a deeper understanding of its structure-property relationships.
Adherence to meticulous sample preparation techniques is paramount to obtaining accurate
and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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